molecular formula C18H17NO4 B1663344 fqi1 CAS No. 599151-35-6

fqi1

Cat. No.: B1663344
CAS No.: 599151-35-6
M. Wt: 311.3 g/mol
InChI Key: YKSYGLXHLSPWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has shown significant anticancer activity by disrupting the mitotic spindle and inhibiting the proliferation of various cancer cell lines, including NIH/3T3, HeLa, and A549 cells . This compound is primarily used in research settings to study its effects on cancer cells and its potential as a therapeutic agent.

Mechanism of Action

Target of Action

FQI1, also known as 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, is a small molecule inhibitor targeted to the transcription factor LSF (TFCP2) . LSF is an oncogenic transcription factor and plays a crucial role in cell proliferation .

Mode of Action

It has been reported that LSF directly binds α-tubulin and is present in purified cellular tubulin preparations . This compound can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells .

Biochemical Pathways

This compound exerts its anti-proliferative activity at least in part by disrupting mitotic spindles . This sudden breakdown and partial depolymerization of the microtubule network precedes this compound-induced morphological changes .

Pharmacokinetics

It’s known that this compound can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells . This suggests that this compound may have good bioavailability and can quickly reach its target within cells.

Result of Action

This compound interferes with microtubule-associated functions in interphase, specifically cell morphology and motility . The sudden breakdown and partial depolymerization of the microtubule network precedes this compound-induced morphological changes . These involve rapid reduction of cell spreading of interphase fetal hepatocytes and increase in circularity of retinal pigment epithelial cells . This compound also decreases the rate and range of locomotion of interphase cells .

Action Environment

It’s known that this compound can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells This suggests that this compound may be effective in a variety of cellular environments

Biochemical Analysis

Biochemical Properties

8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit DNA gyrases, including DNA topoisomerases, which are crucial for DNA replication and transcription . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one interacts with bacterial cell membranes, increasing their permeability and causing cell lysis .

Cellular Effects

The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, it influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one exerts its effects through several mechanisms. It binds to the active site of DNA gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one inhibits the activity of topoisomerase IV, another enzyme involved in DNA replication . This dual inhibition leads to the accumulation of DNA breaks and ultimately cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations of the compound can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing side effects.

Metabolic Pathways

8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed through phase II metabolic reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . This interaction can influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and exerts its effects . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization by directing it to specific compartments or organelles . These modifications can also affect the compound’s stability and activity, further modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FQI 1 involves multiple steps, starting with the preparation of the quinolinone core structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

While FQI 1 is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the synthetic routes used in the laboratory. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

FQI 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinolinone structures .

Scientific Research Applications

FQI 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FQI 1

FQI 1 is unique in its ability to selectively inhibit the Late SV40 Factor and disrupt the mitotic spindle, making it a valuable tool for studying cancer cell proliferation and apoptosis. Its specific mechanism of action and the range of cancer cell lines it affects distinguish it from other similar compounds .

Biological Activity

FQI1, a small molecule inhibitor targeting the transcription factor LSF (Late SV40 Factor), has garnered attention for its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, highlighting its effects on cell morphology, motility, and proliferation, as well as its mechanisms of action through the disruption of oncogenic pathways.

This compound functions primarily by disrupting the LSF-DNMT1 (DNA Methyltransferase 1) complex, which plays a crucial role in regulating gene expression and DNA methylation. By inhibiting LSF, this compound leads to altered DNA methylation patterns and affects cellular processes such as proliferation and apoptosis.

  • Inhibition of LSF : this compound has been shown to suppress LSF-driven transcription, resulting in antiproliferative effects in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) models .
  • Epigenetic Modulation : The disruption of the LSF-DNMT1 complex by this compound results in aberrant DNA methylation profiles, which are characteristic of cancer cells. This dual targeting mechanism enhances its therapeutic potential against oncogene addiction .

Effects on Cell Morphology and Motility

This compound significantly alters cell morphology and motility through its action on microtubules:

  • Microtubule Destabilization : Upon treatment with this compound, there is a rapid destabilization of microtubules in interphase cells. This is evidenced by a notable decrease in stable microtubules within one minute of exposure .
  • Cell Compaction : this compound-treated cells exhibit a significant reduction in spreading area and an increase in circularity, indicating a compaction effect. Specifically, a 1.7-fold reduction in cell area was observed compared to control groups .
  • Impaired Cell Motility : The treatment also leads to decreased locomotion rates in cells, supporting the conclusion that this compound disrupts microtubule-associated functions critical for cell movement .

Case Studies and Research Findings

Numerous studies have documented the biological activity of this compound:

Study 1: Effects on HeLa Cells

A study utilizing HeLa cells demonstrated that this compound treatment caused significant mitotic delays characterized by unaligned chromosomes. This disruption resulted in multi-nucleation and increased apoptosis rates . The findings suggest that targeting LSF with this compound effectively induces cellular senescence and death—an advantageous outcome for cancer therapy.

Study 2: In Vivo Efficacy

In xenograft models of HCC, this compound exhibited robust anti-tumor activity without observable toxicity. The compound's ability to induce tumor regression highlights its potential as a therapeutic agent against cancers driven by LSF overexpression .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line Effect on Microtubules Cell Morphology Changes Cell Proliferation Impact
FH-B CellsRapid destabilizationIncreased circularitySignificant reduction
HeLa CellsDelayed mitosisMulti-nucleationInduced apoptosis
HCC ModelsDecreased stabilityCompactionTumor regression observed

Properties

IUPAC Name

8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSYGLXHLSPWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599151-35-6
Record name 599151-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
fqi1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
fqi1
Reactant of Route 3
fqi1
Reactant of Route 4
fqi1
Reactant of Route 5
fqi1
Reactant of Route 6
fqi1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.